N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide is a synthetic organic compound that features a benzofuran moiety linked to a chlorobenzenesulfonamide group via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, such as the cyclization of 2-hydroxyphenylacetic acid derivatives or via palladium-catalyzed coupling reactions.
Attachment of the Propyl Chain: The benzofuran derivative is then reacted with a suitable propylating agent, such as 1-bromopropane, under basic conditions to introduce the propyl chain.
Sulfonamide Formation: The final step involves the reaction of the propylated benzofuran with 3-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.
Substitution: The chlorobenzene ring can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Benzofuran-2-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Methoxy-substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, anti-inflammatory, or anticancer properties. Its benzofuran moiety is known for its biological activity, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The sulfonamide group is a common pharmacophore in many drugs, suggesting possible applications in treating bacterial infections or inflammatory diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide would depend on its specific biological target. Generally, the benzofuran moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can mimic natural substrates or inhibitors, leading to competitive inhibition of enzyme activity. Molecular docking studies and biochemical assays would be necessary to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxylic acid: Shares the benzofuran core but lacks the sulfonamide group.
3-Chlorobenzenesulfonamide: Contains the sulfonamide group but lacks the benzofuran moiety.
N-(3-(benzofuran-2-yl)propyl)amine: Similar structure but without the chlorobenzenesulfonamide group.
Uniqueness
N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide is unique due to the combination of the benzofuran ring and the chlorobenzenesulfonamide group. This dual functionality may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Biological Activity
N-(3-(benzofuran-2-yl)propyl)-3-chlorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a benzofuran moiety, which is known for its diverse biological properties, linked to a sulfonamide group that enhances its pharmacological profile.
Antimicrobial Activity
Benzofuran derivatives, including this compound, exhibit significant antimicrobial properties. Research indicates that benzofuran compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Benzofuran Derivatives
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | M. tuberculosis H37Rv | 8 μg/mL |
2 | Staphylococcus aureus | 4 μg/mL |
3 | Escherichia coli | 16 μg/mL |
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer activity. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases associated with tumor growth .
Case Study: Anticancer Efficacy
In a study evaluating the effects of this compound on melanoma cells, it was found to inhibit cell proliferation significantly. The IC50 values were determined through cell viability assays, revealing an IC50 of approximately 10 μM against melanoma cell lines .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Kinase Inhibition : The sulfonamide moiety is known to interact with ATP-binding sites in kinases, leading to the inhibition of signaling pathways critical for cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells .
- Antimicrobial Mechanisms : For antimicrobial effects, the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of benzofuran derivatives indicates that modifications at specific positions can enhance biological activity. For instance, the presence of electron-withdrawing groups on the benzene ring improves potency against cancer cells and bacteria .
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-3-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-14-6-3-8-16(12-14)23(20,21)19-10-4-7-15-11-13-5-1-2-9-17(13)22-15/h1-3,5-6,8-9,11-12,19H,4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEXHLUYGWGKBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.